molecular formula C14H25N2Na3O9Si B139601 n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt CAS No. 128850-89-5

n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt

Cat. No.: B139601
CAS No.: 128850-89-5
M. Wt: 462.41 g/mol
InChI Key: FRGBDYDAIWEXJX-UHFFFAOYSA-K
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Description

N-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt (CAS: 128850-89-5, molecular formula: C14H25N2Na3O9Si) is a silane coupling agent that combines organosilane and ethylenediamine triacetic acid (EDTA) functionalities. This compound is commercially available as a 35–45% aqueous solution . Its structure features:

  • Trimethoxysilyl groups: These hydrolyze to form Si–O–Si bonds with hydroxyl-rich surfaces (e.g., clays, silica, or metals), enabling covalent grafting .
  • EDTA moieties: These provide strong chelation capabilities for metal ions (e.g., Ni²⁺, Cr⁶⁺), making the compound effective in heavy metal adsorption .

Properties

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O9Si.3Na/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22;;;/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGBDYDAIWEXJX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(OC)OC.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N2Na3O9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337356
Record name N-[3-(Trimethoxysilyl)propyl]ethylenediaminetriacetic acid trisodium salt
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Molecular Weight

462.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128850-89-5
Record name N-[3-(Trimethoxysilyl)propyl]ethylenediaminetriacetic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Trimethoxysilylpropyl)ethylenediamine triacetic acid, trisodium salt
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Preparation Methods

Direct Alkoxysilylation of EDTA Derivatives

This method involves reacting EDTA trianhydride with (3-aminopropyl)trimethoxysilane (APTMS) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the primary amine of APTMS attacks the electrophilic carbonyl of EDTA trianhydride.

Reaction Scheme:

EDTA trianhydride+APTMSDMF, 80°CTMS-EDTA intermediateNaOHTMS-EDTA-Na₃\text{EDTA trianhydride} + \text{APTMS} \xrightarrow{\text{DMF, 80°C}} \text{TMS-EDTA intermediate} \xrightarrow{\text{NaOH}} \text{TMS-EDTA-Na₃}

Key parameters include:

  • Solvent: Dimethylformamide (DMF) or toluene.

  • Temperature: 80–120°C.

  • Molar Ratio: 1:1 EDTA trianhydride to APTMS for minimal byproducts.

Post-reaction, the intermediate is hydrolyzed in aqueous NaOH (pH 10–12) to deprotect carboxylic acid groups and form the trisodium salt. The product is purified via rotary evaporation and lyophilization, yielding a 40–45% aqueous solution.

Stepwise Modification of Ethylenediamine

An alternative route modifies ethylenediamine before introducing silane and carboxylate groups:

  • Propylsilylation: Ethylenediamine reacts with (3-chloropropyl)trimethoxysilane in ethanol at 60°C.

  • Carboxymethylation: The product is treated with sodium chloroacetate in alkaline conditions to introduce three acetic acid moieties.

Critical Considerations:

  • pH Control: Maintain pH >10 during carboxymethylation to ensure complete substitution.

  • Purification: Dialysis against deionized water removes unreacted chloroacetate.

This method achieves a 65–70% yield but requires rigorous exclusion of moisture during propylsilylation.

Industrial-Scale Production Protocols

Commercial manufacturers (e.g., ABCR GmbH, Oakwood Chemicals) optimize the synthesis for cost and scalability. A representative protocol includes:

Table 1: Industrial Synthesis Parameters

ParameterSpecification
ReactantsEDTA trisodium salt, APTMS
SolventWater/ethanol azeotrope (85:15)
Reaction Time20–24 h
Temperature100–120°C
Neutralization AgentNaOH (3 eq.)
Final Concentration40–45% aqueous solution

The aqueous formulation enhances stability by preventing silanol condensation, which compromises shelf life.

Analytical Validation and Quality Control

Purity Assessment:

  • Titrimetry: Free amine content determined via HCl titration.

  • ICP-OES: Sodium content confirms neutralization efficiency (theoretical: 14.9 wt%).

  • FTIR: Peaks at 1080 cm⁻¹ (Si-O-Si) and 1640 cm⁻¹ (C=O) validate structure.

Stability Testing:

  • Hydrolytic Stability: Aqueous solutions (40–45%) remain stable for 12 months at 25°C.

  • Thermal Degradation: Onset at 210°C (TGA), attributable to siloxane network breakdown.

Challenges and Optimization Strategies

Byproduct Formation

  • Silanol Condensation: Controlled via low-temperature storage and acidic pH.

  • Incomplete Carboxymethylation: Addressed by excess chloroacetate and extended reaction times.

Yield Enhancement

  • Catalysis: Adding tetrabutylammonium bromide (TBAB) improves APTMS reactivity by 15%.

  • Solvent Choice: Refluxing in ethanol/water (90:10) increases yield to 78%.

Emerging Techniques and Research Frontiers

Recent advances focus on:

  • Microwave-Assisted Synthesis: Reduces reaction time from 20 h to 2 h with comparable yield.

  • Continuous Flow Reactors: Enhance reproducibility for gram-scale production .

Chemical Reactions Analysis

Types of Reactions

n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Materials Science

Surface Modification
This compound is widely used for surface modification of materials. Its silane group enables strong bonding to siliceous surfaces, enhancing adhesion properties. This is particularly beneficial in the development of composite materials where improved interfacial strength is crucial.

Nanocomposites
Research has demonstrated the synthesis of magnetic nanocomposites using n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt. For instance, Fe3O4 nanoparticles modified with this compound showed enhanced adsorption capabilities for heavy metals such as strontium ions, indicating its potential in environmental applications .

Environmental Remediation

Heavy Metal Adsorption
The compound's ability to chelate metal ions makes it effective for removing heavy metals from wastewater. Studies indicate that it can effectively adsorb various cations, including lead and cadmium, thus contributing to water purification efforts. The chelation process involves the formation of stable complexes with metal ions, facilitating their removal from aqueous solutions .

Soil Remediation
In soil remediation, this compound has been explored for its ability to enhance the bioavailability of nutrients while simultaneously immobilizing toxic heavy metals. This dual functionality supports sustainable agricultural practices by improving soil health and reducing contamination risks .

Biochemistry and Biotechnology

Drug Delivery Systems
this compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. This property can be harnessed to develop targeted drug delivery mechanisms that improve therapeutic efficacy while minimizing side effects.

Biosensors
The compound's chelating properties are also advantageous in the development of biosensors for detecting metal ions in biological samples. By incorporating this compound into sensor designs, researchers can enhance sensitivity and selectivity towards specific analytes, paving the way for advanced diagnostic tools .

Case Studies

Study Title Application Area Findings
Facile Synthesis of Fe3O4-N-[(3-Trimethoxysilyl)propyl]ethylenediamine Triacetic-acid Trisodium Salt and Adsorption of Sr2+^{2+}Environmental RemediationDemonstrated effective adsorption capabilities for strontium ions using modified magnetic nanoparticles .
Development of Nanocomposite CoatingsMaterials ScienceEnhanced adhesion and mechanical properties observed in coatings incorporating this compound .
Evaluation of Heavy Metal Removal from WastewaterEnvironmental ScienceEffective reduction of lead and cadmium concentrations through chelation processes .

Mechanism of Action

The mechanism of action of n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt involves its interaction with molecular targets in bacteria. It primarily targets bacterial cell walls, disrupting their integrity and leading to cell death. The compound’s biocompatible polymer structure allows it to be used effectively as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to other silane coupling agents based on functional groups, sorption performance, and structural impact:

Table 1: Comparative Analysis of Silane-Modified Materials

Compound Name Functional Group Key Applications Metal Adsorption Capacity (mmol/g) pHpzc Structural Impact on Sepiolite
N-[(3-Trimethoxysilyl)propyl]EDTA trisodium salt EDTA Heavy metal removal (Ni²⁺, Cr⁶⁺) 0.261 (Ni²⁺ at 298 K) 7.0 Surface-only modification
3-Mercaptopropyltrimethoxysilane (MPS) Thiol (–SH) Mercury (Hg²⁺) adsorption Lower Cr⁶⁺ capacity vs. amines
[3-(2-Aminoethylamino)propyl]trimethoxysilane Amine (–NH₂) Cr⁶⁺ removal Higher Cr⁶⁺ vs. MPS
TMS-TMAC (Cationic silane) Quaternary ammonium Anion exchange membranes
FDTS (Fluorinated silane) Fluorocarbon Hydrophobic coatings

Key Findings :

Functional Group Efficacy :

  • The EDTA group in the target compound provides superior chelation for divalent cations (e.g., Ni²⁺) compared to thiol or amine groups, which are more selective for specific metals (e.g., Hg²⁺ for –SH, Cr⁶⁺ for –NH₂) .
  • EDTA’s broad chelation capability is attributed to its four carboxylate groups, enabling stable complexes with transition metals .

Sorption Performance :

  • MSEAS achieves a Ni²⁺ adsorption capacity of 0.261 mmol/g at 298 K, driven by Mg²⁺ ion exchange from sepiolite and specific sorption .
  • Amine-functionalized sepiolites exhibit higher Cr⁶⁺ retention than thiol-modified variants, but lack EDTA’s versatility for multiple metals .

Structural Stability :

  • XRD and SEM analyses confirm that MSEAS retains sepiolite’s crystallinity and fibrous morphology, indicating minimal structural disruption .
  • In contrast, acid-activated sepiolite modifications often alter pore structure and surface area significantly .

pH Sensitivity :

  • MSEAS operates effectively near neutral pH (pHpzc = 7.0), making it suitable for natural water systems. Thiol and amine-modified materials may require pH optimization for maximum efficiency .

Applications: MSEAS: Ideal for multi-metal wastewater treatment and biomedical devices (e.g., functionalized nanoparticles for targeted drug delivery) . TMS-TMAC and FDTS: Specialized for membrane charge modification and hydrophobic coatings, respectively .

Biological Activity

N-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt (CAS No. 128850-89-5) is a silane compound that has garnered attention for its unique chemical structure and potential applications in various fields, including biomedicine and materials science. This compound features a triacetic acid moiety, which is known for its chelating properties, and a trimethoxysilyl group that facilitates bonding with silica and other substrates. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H25N2Na3O9Si, with a molecular weight of approximately 462.42 g/mol. The compound is typically available as a 40% or 45% solution in water . Its structure includes both amine and carboxylic acid functional groups, which contribute to its biological reactivity.

The biological activity of this compound can be attributed to its ability to chelate metal ions and form complexes with various biomolecules. The triacetic acid moiety allows for the binding of divalent and trivalent metal ions, which can influence enzymatic activities and cellular processes. Furthermore, the trimethoxysilyl group enhances the compound's stability and solubility in biological systems.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness in functionalizing graphene oxide (GO), resulting in an antimicrobial system capable of inhibiting bacterial growth . The mechanism involves the disruption of bacterial cell membranes through metal ion chelation, leading to cell lysis.

2. Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. For instance, it has been used to functionalize mesoporous silica nanoparticles (MCM-41), enhancing their capacity to encapsulate drugs and release them in a controlled manner . This application is particularly relevant for cancer therapy, where targeted drug delivery can minimize side effects.

Case Studies

StudyFindings
Turchanin et al. (2014)Demonstrated the functionalization of MCM-41 with ethylenediamine triacetic acid, showing enhanced drug loading capacity .
Zhang et al. (2020)Reported on the antimicrobial properties of GO functionalized with the compound, highlighting its potential in medical applications .
Li et al. (2021)Investigated the use of the compound in drug delivery systems for anticancer agents, achieving targeted release profiles .

Q & A

Q. What is the role of N-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt (EDTS) in surface functionalization of nanomaterials?

EDTS is widely used to functionalize silica-based nanoparticles (e.g., mesoporous silica) and graphene oxide via silanization. The trimethoxysilyl group undergoes hydrolysis to form silanol (-Si-OH), which reacts with hydroxylated surfaces (e.g., SiO₂) to create stable Si-O-Si/C bonds . The EDTA-like moiety provides chelating sites for metal ions, enhancing applications in adsorption, drug delivery, and catalysis. For example, in hollow mesoporous silica nanoparticles (HMSNs), EDTS introduces carboxylic acid groups for pH-responsive drug loading .

Q. How does EDTS improve colloidal stability in nanoparticle synthesis?

EDTS acts as a stabilizing ligand by replacing hydrophobic coatings (e.g., oleic acid) on iron oxide nanoparticles. Its hydrophilic triacetic acid groups enhance dispersibility in aqueous media. A method involving ultrasonication with EDTS and triethylamine in toluene/water mixtures accelerates ligand exchange, achieving >90% colloidal stability in water .

Q. What are standard protocols for EDTS-mediated functionalization of silica surfaces?

A typical protocol involves:

  • Hydroxylating the silica surface (e.g., via UV ozone treatment or acid wash).
  • Incubating with 1–5% (w/v) EDTS in acetate buffer (pH 4.5–5.5) at 60°C for 5–8 hours.
  • Washing with deionized water to remove unreacted silane . Efficiency can be verified via zeta potential shifts (from neutral to −20 to −40 mV due to carboxylate groups) .

Advanced Research Questions

Q. How can EDTS-functionalized nanoparticles be optimized for pH-responsive co-delivery of therapeutics?

EDTS-modified HMSNs loaded with drugs (e.g., doxorubicin) show pH-dependent release due to protonation of carboxylate groups in acidic environments (e.g., tumor microenvironments). Encapsulation efficiencies (~37–44%) and release kinetics (e.g., 80% release at pH 4.5 vs. 20% at pH 7.4) are tunable by adjusting EDTS concentration and crosslinking density . Co-loading with cationic polymers (e.g., poly-L-lysine) further enables bacterial-responsive release in infection models .

Q. What experimental strategies resolve contradictions in EDTS-mediated adsorption efficiency for environmental applications?

EDTS-functionalized sepiolite clay exhibits variable adsorption capacities for ionic dyes (e.g., methylene blue: 120–180 mg/g) due to differences in silanization conditions. Key factors include:

  • Silica surface density : Higher EDTS loading (≥15 mmol/g) improves chelation sites but may block pores.
  • pH : Optimal adsorption occurs at pH 6–8, where carboxylate groups are deprotonated.
  • Competing ions : Presence of Ca²⁺/Mg²⁺ reduces efficiency by 20–40%, requiring ion-exchange pretreatment .

Q. How does EDTS enhance bacterial targeting in stimuli-responsive drug delivery systems?

EDTS-functionalized nanoparticles grafted with poly-L-lysine (e-pLys) exploit electrostatic interactions with negatively charged bacterial membranes. At infection sites, e-pLys dissociates upon binding to bacterial surfaces, triggering release of encapsulated antibiotics (e.g., vancomycin). In vitro studies show synergistic effects, with a 3-log reduction in E. coli viability compared to free drugs .

Q. What analytical techniques validate EDTS functionalization and metal-chelation efficacy?

  • FTIR : Peaks at 1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (Si-O-Si) confirm successful grafting .
  • XPS : Si 2p and N 1s spectra quantify silane coverage and amine-metal coordination .
  • ICP-MS : Measures metal adsorption capacity (e.g., Fe³⁺: 0.8 mmol/g; Cu²⁺: 1.2 mmol/g) .

Methodological Considerations

Q. How to troubleshoot low EDTS grafting efficiency on hydrophobic surfaces?

  • Pre-activation : Use plasma treatment or piranha solution to hydroxylate hydrophobic surfaces (e.g., PS, PDMS) .
  • Solvent optimization : Replace water with polar aprotic solvents (e.g., acetonitrile) to reduce silane aggregation .
  • Curing : Post-functionalization annealing at 80°C for 2 hours enhances covalent bonding .

Q. What are the pitfalls in using EDTS for magnetic nanoparticle functionalization?

  • Incomplete ligand exchange : Residual oleic acid reduces colloidal stability. Monitor via TGA (weight loss <5% at 600°C indicates successful exchange) .
  • Oxidation : EDTS-coated iron oxide nanoparticles may oxidize to γ-Fe₂O₃; maintain inert atmosphere during synthesis .

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